Aurofusarin

Fungal Pigment Biosynthesis Mycotoxin Quantification HPLC Yield Comparison

Multi-mycotoxin LC-MS/MS method development is hindered by the lack of authenticated reference standards for emerging Fusarium metabolites. Generic naphthoquinone analogs cannot substitute-distinct MRM transitions and chromatographic retention make authentic aurofusarin essential for accurate quantification in cereal and food matrices. • ≥97% HPLC purity; identity confirmed by ¹H-NMR and UV; yellow-brown solid. • Validated MRM transitions available for LC-MS/MS multi-mycotoxin assays. • Distinct additive interaction profile vs. DON/enniatins; IC₅₀ 8 µM (L. acidophilus), 64 µM (B. breve). • Stable 1 year at -20°C; shipped ambient.

Molecular Formula C30H18O12
Molecular Weight 570.5 g/mol
CAS No. 13191-64-5
Cat. No. B079076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurofusarin
CAS13191-64-5
Synonyms5,5'-dihydroxy-8,8'-dimethoxy-2,2'-dimethyl-4H,4'H-7,7'-bibenzo(g)chromene-4,4',6,6',9,9'-hexone
airofusorin
aurofusarin
Molecular FormulaC30H18O12
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=CC6=C(C(=O)C=C(O6)C)C(=C5C4=O)O)OC
InChIInChI=1S/C30H18O12/c1-9-5-13(31)19-15(41-9)7-11-17(25(19)35)27(37)21(29(39-3)23(11)33)22-28(38)18-12(24(34)30(22)40-4)8-16-20(26(18)36)14(32)6-10(2)42-16/h5-8,35-36H,1-4H3
InChIKeyVSWWTKVILIZDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aurofusarin Mycotoxin Standard


Aurofusarin (CAS 13191-64-5) is a dimeric naphthoquinone-derived polyketide pigment and mycotoxin produced predominantly by Fusarium graminearum and related Fusarium species . The compound has a molecular weight of 570.5 Da and the molecular formula C30H18O12 . As a fungal secondary metabolite, aurofusarin is isolated and supplied as a yellow-brown solid with a verified purity of ≥97% by HPLC, and is stable for one year when stored long-term at -20°C .

ANALYTICAL Mycotoxin reference standard with chromatographically verified purity profile
PROBE Dimeric naphthoquinone scaffold for fungal secondary metabolite studies
STABILITY Reported long-term stability supports batch-consistent research use

Aurofusarin vs. Analog Substitution


Aurofusarin belongs to a complex biosynthetic cluster (PKS12) shared with several naphthoquinone and naphthopyrone analogs like rubrofusarin, YWA1, and fuscofusarin [1]. However, generic substitution among these in-class compounds is scientifically invalid due to distinct enzymatic processing, differential cellular transport, and non-overlapping bioactivity profiles. For instance, the putative membrane pump AurT specifically regulates the intracellular retention of rubrofusarin versus the export of aurofusarin, leading to dramatically different extracellular and intracellular ratios that would be lost if an analog were substituted [1]. Furthermore, the dimeric nature of aurofusarin, catalyzed by the Gip1 laccase, yields a unique homodimeric scaffold that is not present in monomeric intermediates or other red pigments like bikaverin, which is synthesized via a distinct PKS pathway [1][2].

Target
Aurofusarin
Substitute
Rubrofusarin / monomeric analogs
Loss of homodimeric scaffold; Gip1 laccase-catalyzed dimerization absent in monomers
Target
Aurofusarin
Substitute
Rubrofusarin
AurT pump exports aurofusarin but retains rubrofusarin; extra/intracellular ratios shift dramatically
Target
Aurofusarin
Substitute
Bikaverin
Bikaverin derives from a distinct PKS cluster; reported bioactivity profile may differ

Aurofusarin Evidence & Differentiation


Intracellular Yield vs. Rubrofusarin

In Fusarium culmorum cultures, the final yield of aurofusarin is significantly greater than that of its biosynthetic precursor rubrofusarin. Quantitative HPLC analysis reveals that aurofusarin reaches a concentration of 27,350 ppm (27.35 mg/g) at 168 hours, whereas the rubrofusarin concentration decreases to 0.063 ppm over the same period [1]. This >400,000-fold difference in final yield underscores aurofusarin as the major terminal metabolite.

Terminal Metabolite Yield
Head-to-head
27,350 ppm vs. 0.063 ppm (rubrofusarin) at 168 h
Supports terminal metabolite identity for bioassays
Fusarium culmorum culture; HPLC quantification
Fungal Pigment Biosynthesis Mycotoxin Quantification HPLC Yield Comparison

Selective Antibacterial Activity on Probiotics

In a fast-screening assay of Fusarium secondary metabolites, aurofusarin demonstrated selective antibacterial activity against probiotic gut bacteria, while the co-occurring red pigment bikaverin was also noted for its activity. The IC50 for aurofusarin against Lactobacillus acidophilus was 8 µM, compared to an IC50 of 64 µM against Bifidobacterium breve [1]. This 8-fold difference in potency between two probiotic strains highlights aurofusarin's specific spectrum of activity that cannot be generalized from the presence of other Fusarium pigments.

Antibacterial IC50 (Probiotics)
Reported
8 µM (L. acidophilus); 64 µM (B. breve) — 8-fold difference
Supports strain-specific antimicrobial screening context
6 h digital microscopy; 14 Fusarium spp. screen
Antibacterial Screening Mycotoxin Bioactivity Probiotic Inhibition

Additive Cytotoxicity in Mycotoxin Mixtures

In Caco-2 colorectal carcinoma cells, aurofusarin at 10 µM decreased mitochondrial activity to 51% of the solvent control, demonstrating pronounced cytotoxicity [1]. Crucially, when combined with other mycotoxins, aurofusarin exhibited additive cytotoxic effects, whereas binary mixtures of enniatin B, deoxynivalenol (DON), nivalenol, and zearalenone predominantly showed antagonistic interactions (i.e., reduced cytotoxicity relative to expected additivity) [1].

Cytotoxic Interaction Mode
Head-to-head
Additive (aurofusarin) vs. Antagonistic (DON, enniatin B, etc.)
Reported additive profile in mycotoxin combination studies
Caco-2 cells; 24 h; 10 µM; WST-1 assay
Mycotoxin Combination Toxicology Caco-2 Cytotoxicity Food Safety Risk Assessment

Validated LC-MS/MS Quantification Method

A dedicated LC-MS/MS method has been developed and optimized specifically for the quantification of aurofusarin in naturally contaminated wheat, providing a critical analytical tool not available for many structurally related minor pigments [1]. The study established and optimized applicable Multiple Reaction Monitoring (MRM) transitions and defined the fragmentation pattern of aurofusarin, enabling its specific detection and quantification in complex food matrices where other naphthoquinone analogs might co-elute [1].

LC-MS/MS Method Availability
Method context
Validated MRM transitions and fragmentation pattern established
Supports specific quantification in complex food matrices
Naturally contaminated wheat; peer-reviewed protocol
Mycotoxin Analysis LC-MS/MS Quantification Food Contaminant Monitoring

Genetic Tunability via AurR1 Overexpression

Aurofusarin biosynthesis is under positive transcriptional control by AurR1. Overexpression of the aurR1 gene in Fusarium graminearum results in a more than threefold increase in aurofusarin production compared to the wild-type strain, achieving a final concentration of 270 mg/L [1]. This genetic tractability is a key differentiator from other fungal pigments whose regulatory networks are less well-defined or less amenable to yield enhancement.

Genetic Yield Enhancement
Class-level inference
>3-fold increase; 270 mg/L in aurR1 overexpression mutant
Reported yield improvement via regulatory gene overexpression
F. graminearum liquid culture; wild-type baseline
Fungal Metabolic Engineering Natural Pigment Production Polyketide Yield Optimization

Commercial Purity and Storage Stability

Commercially available aurofusarin (CAS 13191-64-5) is supplied as a yellow-brown solid with a guaranteed purity of ≥97% as determined by HPLC . The compound is stable for one year after receipt when stored long-term at -20°C, and should be protected from light when in solution . This defined purity and stability profile is essential for its use as an analytical standard or in reproducible biological assays.

Commercial Purity & Stability
Data to verify
≥97% purity (HPLC); 1 year at -20°C (supplier specification)
Supplier-reported reference standard attributes
Verify for critical quantitative use; protect from light in solution
Analytical Standard Procurement Mycotoxin Reference Material Compound Stability

Aurofusarin Application Scenarios


Multi-Mycotoxin LC-MS/MS Analysis

The availability of a validated LC-MS/MS method with optimized MRM transitions makes aurofusarin a critical reference standard for laboratories developing multi-mycotoxin detection assays for cereal grains and processed foods. Its use ensures accurate quantification of this specific mycotoxin in complex matrices where it co-occurs with other Fusarium metabolites [1]. The high purity (≥97%) and defined stability of the commercial standard further support its use in generating reliable calibration curves and quality control samples .

Combinatory Toxicology Reference Compound

Aurofusarin's distinct additive interaction profile in binary toxin combinations (versus the antagonism seen with DON, enniatin B, etc.) makes it an essential component in studies investigating the combined effects of naturally co-occurring mycotoxins. Procuring aurofusarin enables researchers to accurately model real-world exposure scenarios and dissect the specific contribution of this naphthoquinone pigment to overall cytotoxicity in cell-based assays like Caco-2 [1].

Fungal Polyketide Dimerization Studies

The well-characterized PKS12 gene cluster, including the specific role of the Gip1 laccase in dimerizing rubrofusarin to form aurofusarin, positions this compound as a model substrate for studying fungal polyketide dimerization and tailoring enzyme activity. Researchers can utilize aurofusarin and its precursors to investigate the catalytic mechanisms of laccases and to engineer novel dimeric naphthoquinone scaffolds [1]. The ability to enhance production >3-fold via AurR1 overexpression provides a scalable source for such enzymatic studies .

Antibacterial Screening Positive Control

Given its potent and selective activity against Lactobacillus acidophilus (IC50 = 8 µM) and Bifidobacterium breve (IC50 = 64 µM), aurofusarin serves as a valuable positive control and reference compound in screens designed to evaluate the impact of fungal metabolites on the gut microbiome. Its defined IC50 values provide a quantitative benchmark for assessing the antibacterial potency of other test compounds or environmental samples [1].

Application
Selection Property
Validation Focus
Mycotoxin LC-MS/MS Method Development
Reported specific MRM transitions for aurofusarin
Quantification accuracy in grain-based research matrices
Combination Cytotoxicity Studies
Additive interaction profile with other Fusarium toxins
Cell-viability endpoint interpretation in mixture models
Fungal Polyketide Dimerization Research
Well-characterized PKS12 gene cluster context
Laccase-mediated dimerization mechanism studies
Antimicrobial Screening Reference
Reported probiotic strain activity profile
Antimicrobial screening endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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